Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)- typically involves the formation of the imidazo[1,2-b]pyridazine core followed by functionalization at specific positions. One common method involves the reaction of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine with morpholine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Cyclization Reactions: Formation of additional rings through intramolecular cyclization.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6-position .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its activity against various biological targets, including enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
- Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Uniqueness
Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the morpholinylmethyl group at the 8-position enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
CAS No. |
1422006-68-5 |
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Molecular Formula |
C12H15ClN4O |
Molecular Weight |
266.73 g/mol |
IUPAC Name |
4-[(6-chloro-2-methylimidazo[1,2-b]pyridazin-8-yl)methyl]morpholine |
InChI |
InChI=1S/C12H15ClN4O/c1-9-7-17-12(14-9)10(6-11(13)15-17)8-16-2-4-18-5-3-16/h6-7H,2-5,8H2,1H3 |
InChI Key |
UJDLQTRREKUBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)CN3CCOCC3 |
Origin of Product |
United States |
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